pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Overview
Description
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a complex organic compound . It is also known as 1-[4-chloranyl-3-(trifluoromethyl)phenyl]-3-(5-oxidanylidene-6-pyridin-4-yl-pyrido[2,3-b][1,5]benzoxazepin-9-yl)urea . The molecular formula is C25H15ClF3N5O3 and the molecular weight is 525.867 .
Molecular Structure Analysis
The molecular structure of this compound is highly complex . X-ray diffraction analyses of related compounds have revealed highly planar structures between the pyridine ring and the carbazole framework .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
- Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase: Compounds including pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one have shown significant inhibitory activity against HIV-1 reverse transcriptase. Specific A-ring substitutions enhance their potency, making them potential candidates for HIV-1 treatment (Klunder et al., 1992).
Multidrug-Resistance Modulating Agents
- Substituted Pyridazino[3,4-b][1,5]benzoxazepin-5(6H)ones: These compounds have been found effective as chemosensitizers, reversing multidrug resistance in certain cell lines. They demonstrate a potential in enhancing the efficacy of chemotherapeutic agents (Ott et al., 2004).
Central Nervous System Agents
- Pyridobenzoxazepine Derivatives as Potential CNS Agents: A variety of pyridobenzoxazepine derivatives have been synthesized and evaluated for their neurochemical properties. They show affinities for D2, D1, 5-HT2, and cholinergic receptors, indicating potential applications in CNS disorders (Liégeois et al., 1994).
CDK8 Inhibitors
- CDK8 Inhibitors for Cancer Therapeutics: this compound derivatives have been identified as potent CDK8 inhibitors. CDK8 plays a role in oncogenic control, and its inhibition is a promising strategy in cancer treatment (Martínez-González et al., 2020).
Antipsychotic Agents
- Triazolo-pyrido Benzoxazepines: The development of triazolo-pyrido benzoxazepines, structurally similar to known antipsychotic agents, has been explored. These compounds may have utility in CNS research due to their affinities for 5-HT and dopamine receptors (Ranasinghe et al., 2017).
Synthesis Methods
- Novel Synthesis Approaches: Various studies have been conducted to develop new methods for the synthesis of this compound and its derivatives, highlighting the chemical interest in these compounds (Potikha et al., 2020).
Properties
IUPAC Name |
6H-pyrido[2,3-b][1,5]benzoxazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-8-4-3-7-13-12(8)16-10-6-2-1-5-9(10)14-11/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKXEJRITQTCCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276026 | |
Record name | Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10189-46-5 | |
Record name | Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10189-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.